molecular formula C17H18N2O2S B12387595 ethyl 3,7-dimethyl-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl 3,7-dimethyl-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12387595
M. Wt: 314.4 g/mol
InChI Key: XQBBRDUZCXRARK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tyrosinase-IN-20 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of Tyrosinase-IN-20 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Key steps include:

Chemical Reactions Analysis

Types of Reactions

Tyrosinase-IN-20 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

Major Products Formed

The major products formed from these reactions include quinones, reduced derivatives, and substituted analogs of Tyrosinase-IN-20.

Scientific Research Applications

Tyrosinase-IN-20 has a wide range of scientific research applications, including:

Mechanism of Action

Tyrosinase-IN-20 exerts its effects by inhibiting the activity of the enzyme tyrosinase. The mechanism involves binding to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This inhibition occurs through the formation of a stable complex between Tyrosinase-IN-20 and the copper ions in the active site of tyrosinase. The compound’s structure allows it to interact with key residues in the enzyme, blocking its catalytic activity and reducing melanin production .

Comparison with Similar Compounds

Similar Compounds

Several compounds are similar to Tyrosinase-IN-20 in terms of their structure and function. These include:

Uniqueness of Tyrosinase-IN-20

Tyrosinase-IN-20 stands out due to its high potency and specificity for tyrosinase inhibition. Unlike some other inhibitors, Tyrosinase-IN-20 has a lower risk of side effects and can be used at lower concentrations to achieve the desired effects. Its unique structure allows for strong binding to the enzyme, making it a valuable tool in both research and therapeutic applications .

Properties

Molecular Formula

C17H18N2O2S

Molecular Weight

314.4 g/mol

IUPAC Name

ethyl 3,7-dimethyl-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C17H18N2O2S/c1-4-21-16(20)14-12(3)18-17-19(11(2)10-22-17)15(14)13-8-6-5-7-9-13/h5-10,15H,4H2,1-3H3

InChI Key

XQBBRDUZCXRARK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=CS2)C)C

Origin of Product

United States

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